Cas no 467214-21-7 (Alvespimycin hydrochloride)

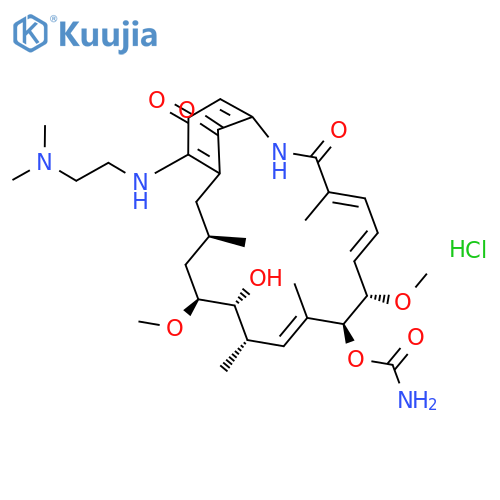

Alvespimycin hydrochloride structure

商品名:Alvespimycin hydrochloride

CAS番号:467214-21-7

MF:C32H49ClN4O8

メガワット:653.206468343735

MDL:MFCD09026908

CID:828926

PubChem ID:9852573

Alvespimycin hydrochloride 化学的及び物理的性質

名前と識別子

-

- Alvespimycin hydrochloride

- LogP

- 17-DMAG (Alvespimycin) HCl

- [(3R,5S,6R,7S,8E,10S,11S,12Z,14E)-21-[2-(dimethylamino)ethylamino]-6-hydroxy-5,11-dimethoxy-3,7,9,15-tetramethyl-16,20,22-trioxo-17-azabicyclo[16.3.1]docosa-1(21),8,12,14,18-pentaen-10-yl] carbamate,h

- 17-DMAG

- 17-DMAG hydrochloride

- 17-DMAG, HYDROCHLORIDE SALT

- 17-DMAG,hydrochloride Salt ( Alvespimycin HCl, NSC 707545, KOS-1022, )

- 17-N-(2-Dimethylaminoethylamino)-17-demethoxy Geldanamycin Hydrochloride

- KOS-1022

- NSC 707545

- BMS 826476

- KOS 1022

- 17-Demethoxy-17-[[2-(dimethylamino)ethyl]amino]geldanamycin hydrochloride

- NSC707545

- Geldanamycin, monohydrochloride

- Alvespimycin hydrochloride [USAN]

- Alvespimycin (17-DMAG) HCl

- 17-DMAG.HCl

- SMR004702866

- Geldanamycin,17-demethoxy-17-((2-(dimethylamino)ethyl)amino)-, monohydrochloride

- G60949

- MLS006011078

- AC-36740

- DTXCID70382603

- D06554

- AKOS024457196

- BMS-826476

- ALVESPIMYCIN HYDROCHLORIDE [WHO-DD]

- 17-Demethoxy-17-[[2(dimethylamino)ethyl]amino]geldanamycin hydrochloride

- Q27263276

- CS-0162

- 17-Demethoxy-17-[[2(dimethylamino)ethyl]amino] geldanamycin hydrochloride

- HY-12024

- DTXSID40431773

- CCG-264834

- Alvespimycin hydrochloride (USAN)

- 17-DMAG HCl

- s1142

- MFCD09026908

- (4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-((2-(DIMETHYLAMINO)ETHYL)AMINO)-13-HYDROXY-8,14-DIMETHOXY-4,10,12,16-TETRAMETHYL-3,20,22-TRIOXO-2-AZABICYCLO(16.3.1)DOCOSA-1(21),4,6,10,18-PENTAEN-9-YL CARBAMATE HYDROCHLORIDE

- Hydrochloride of (4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-((2- (dimethylamino)ethyl)amino)-13-hydroxy-8,14-dimethoxy-4,10,12,16- tetramethyl-3,20,22-trioxo-2-azabicyclo(16.3.1)docosa-1(21),4,6,10,18- penten-9-yl carbamate

- CHEMBL2105630

- Alvespimycin (hydrochloride)

- 467214-21-7

- GELDANAMYCIN, 17-DEMETHOXY-17-((2-(DIMETHYLAMINO)ETHYL)AMINO)-, MONOHYDROCHLORIDE

- EX-A4128

- DFSYBWLNYPEFJK-IHLRWNDRSA-N

- UNII-612K359T69

- Alvespimycin HCl

- 612K359T69

- 17-DMAG HCl (Alvespimycin)

- [(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-[2-(dimethylamino)ethylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride

-

- MDL: MFCD09026908

- インチ: 1S/C32H48N4O8.ClH/c1-18-14-22-27(34-12-13-36(5)6)24(37)17-23(29(22)39)35-31(40)19(2)10-9-11-25(42-7)30(44-32(33)41)21(4)16-20(3)28(38)26(15-18)43-8;/h9-11,16-18,20,25-26,28,30,34,38H,12-15H2,1-8H3,(H2,33,41)(H,35,40);1H/b11-9-,19-10+,21-16+;/t18-,20-,25-,26-,28+,30-;/m1./s1

- InChIKey: DFSYBWLNYPEFJK-QBJGDBLXSA-N

- ほほえんだ: Cl[H].O(C([H])([H])[H])[C@@]1([H])[C@]([H])([C@]([H])(C([H])([H])[H])C([H])=C(C([H])([H])[H])[C@]([H])([C@@]([H])(C([H])=C([H])C([H])=C(C([H])([H])[H])C(N([H])C2=C([H])C(C(=C(C2=O)C([H])([H])[C@@]([H])(C([H])([H])[H])C1([H])[H])N([H])C([H])([H])C([H])([H])N(C([H])([H])[H])C([H])([H])[H])=O)=O)OC([H])([H])[H])OC(N([H])[H])=O)O[H] |c:17,32,t:28|

計算された属性

- せいみつぶんしりょう: 652.3238922 g/mol

- どういたいしつりょう: 652.3238922 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 5

- 水素結合受容体数: 10

- 重原子数: 45

- 回転可能化学結合数: 8

- 複雑さ: 1230

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 6

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 3

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 170

- ぶんしりょう: 653.2

じっけんとくせい

- ふってん: 826.5°C at 760 mmHg

- フラッシュポイント: 453.7°C

Alvespimycin hydrochloride セキュリティ情報

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

Alvespimycin hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| DC Chemicals | DC31198-100 mg |

17-DMAG HCl |

467214-21-7 | 98% | 100mg |

$180.0 | 2022-03-01 | |

| abcr | AB252301-100 mg |

17-Demethoxy-17-[[2-(dimethylamino)ethyl]amino]geldanamycin hydrochloride, 99%; . |

467214-21-7 | 99% | 100 mg |

€449.80 | 2023-07-20 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6297-1 mL * 10 mM (in DMSO) |

Alvespimycin hydrochloride |

467214-21-7 | 99.94% | 1 mL * 10 mM (in DMSO) |

¥ 460 | 2023-09-07 | |

| abcr | AB252301-25mg |

17-Demethoxy-17-[[2-(dimethylamino)ethyl]amino]geldanamycin hydrochloride, 99%; . |

467214-21-7 | 99% | 25mg |

€198.50 | 2025-02-20 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6297-2 mg |

Alvespimycin hydrochloride |

467214-21-7 | 99.94% | 2mg |

¥291.00 | 2022-04-26 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6297-25 mg |

Alvespimycin hydrochloride |

467214-21-7 | 99.94% | 25mg |

¥867.00 | 2022-04-26 | |

| TRC | D470930-2.5mg |

17-N-(2-Dimethylaminoethylamino)-17-demethoxy Geldanamycin Hydrochloride |

467214-21-7 | 2.5mg |

$ 161.00 | 2023-09-07 | ||

| DC Chemicals | DC31198-500 mg |

17-DMAG HCl |

467214-21-7 | 98% | 500mg |

$550.0 | 2022-03-01 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6297-10 mg |

Alvespimycin hydrochloride |

467214-21-7 | 99.94% | 10mg |

¥597.00 | 2022-04-26 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6297-1 mL * 10 mM (in DMSO) |

Alvespimycin hydrochloride |

467214-21-7 | 99.94% | 1 mL * 10 mM (in DMSO) |

¥727.00 | 2022-04-26 |

Alvespimycin hydrochloride 関連文献

-

Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

467214-21-7 (Alvespimycin hydrochloride) 関連製品

- 75747-14-7(Tanespimycin)

- 467214-20-6(17-DMAG)

- 70563-58-5(Herbimycin A)

- 64202-81-9(17-Amino Geldanamycin)

- 8025-81-8(Spiramycin)

- 91700-92-4(Herbimycin C)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:467214-21-7)Alvespimycin hydrochloride

清らかである:99%

はかる:100mg

価格 ($):300.0